molecular formula C13H18BrN B1427930 N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine CAS No. 1249019-72-4

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine

Cat. No. B1427930
M. Wt: 268.19 g/mol
InChI Key: XMPBISYBMOGVGQ-UHFFFAOYSA-N
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Description

Br-APB is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 1997 by researchers at the University of Bristol, UK, and has since been used extensively in neuroscience research. Br-APB is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is primarily expressed in the central nervous system.

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These compounds were synthesized and studied for their potential antimicrobial and antiproliferative (anticancer) activities .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that certain compounds have promising antimicrobial activity. Some compounds were also found to be active against breast cancer cell line .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

    • Application Summary : These compounds were synthesized and evaluated for their potential antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity .
    • Methods of Application : The compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
    • Results : The results revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

    • Application Summary : These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods of Application : The compounds were tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These compounds were synthesized and evaluated for their potential antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity .
    • Methods of Application : The compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
    • Results : The results revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
  • Functionalized N-(4-Bromophenyl)furan-2-carboxamides

    • Application Summary : These compounds were synthesized via Suzuki-Miyaura Cross-Coupling and evaluated for their anti-bacterial activities against clinically isolated drug resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA .
    • Methods of Application : The compounds were tested for their anti-bacterial activities against clinically isolated drug resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA .
    • Results : The results are not specified in the source .
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
    • Application Summary : These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods of Application : The compounds were tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-13(2,15-12-4-3-5-12)10-6-8-11(14)9-7-10/h6-9,12,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBISYBMOGVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
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N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine

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